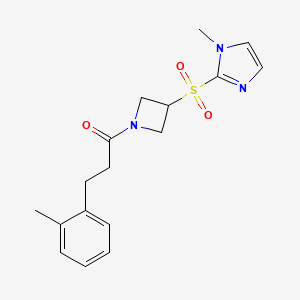
2-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” is complex and allows for diverse applications in scientific research. The structure includes a piperidine ring, which is a common feature in many pharmacologically active compounds .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, piperidine derivatives are known to be versatile in chemical reactions. They are used in various applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Mecanismo De Acción
The mechanism of action of 2-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide involves the inhibition of a specific protein target by binding to its active site. This results in the disruption of the protein's function, leading to the inhibition of cancer cell growth, inflammation, and neuronal dysfunction.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis. Inflammatory responses are also reduced due to the inhibition of the protein target. In neuronal cells, it has been shown to improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide in lab experiments include its potency, specificity, and low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research and development of 2-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide. These include exploring its potential use in combination with other drugs for the treatment of cancer and other diseases, investigating its effects on other protein targets, and optimizing its synthesis and formulation for clinical use.
In conclusion, this compound is a promising compound that has significant potential for the treatment of various diseases. Its potent inhibition of a specific protein target and its low toxicity make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and explore its potential use in clinical settings.
Métodos De Síntesis
The synthesis of 2-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide involves a multi-step process that includes the reaction of 2-fluorobenzoyl chloride with piperidine, followed by the addition of methylsulfonyl chloride. The resulting intermediate is then reacted with benzylamine to yield the final product. The purity of the compound can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of a specific protein target that is overexpressed in many cancer cells and is involved in the regulation of inflammation and neuronal function.
Propiedades
IUPAC Name |
2-fluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-21(19,20)17-8-6-11(7-9-17)10-16-14(18)12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCSAQDSKZLFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2857924.png)
![1,1-Dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylic acid](/img/structure/B2857925.png)





![benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate](/img/structure/B2857939.png)

![(1R,6S)-5-(2-Chloroacetyl)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one](/img/structure/B2857941.png)



![Dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2857947.png)
